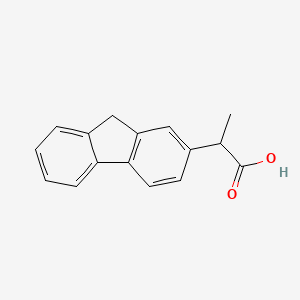

Cicloprofen

Description

Historical Context of Discovery and Early Research on Analogous Chemical Entities

The development of Cicloprofen occurred within a broader scientific quest for safer and more effective anti-inflammatory agents than the corticosteroids and high-dose salicylates available in the mid-20th century. pharmaceutical-journal.com This era of research was notably marked by the discovery of Ibuprofen (B1674241) by a team at Boots Group in the 1960s, which was derived from propionic acid and sought to provide a better-tolerated alternative to aspirin. pharmaceutical-journal.comwikipedia.orgdrugbank.comnih.gov The success of Ibuprofen spurred further investigation into analogous arylalkanoic acid derivatives.

Within this context, this compound was synthesized and its anti-inflammatory properties were first described in 1972 by a team of researchers including E.T. Stiller and P.A. Diassi. caymanchem.com The compound was patented by the American pharmaceutical company E. R. Squibb and Sons, Inc., as a potent anti-inflammatory agent. ncats.io Research into this compound and other related propionic acid derivatives, such as Fenoprofen, contributed to a growing body of knowledge about this important class of compounds, collectively known as "profens". humanjournals.comtaylorandfrancis.comnih.gov

Classification within Relevant Chemical Classes for Academic Study

For the purposes of academic study, this compound is categorized into several key chemical and functional classes. Its primary classification is as a non-steroidal anti-inflammatory drug (NSAID). caymanchem.com Structurally, it belongs to the arylalkanoic acid family, and more specifically, it is a 2-arylpropionic acid derivative, a group commonly referred to as "profens". nih.govorientjchem.orgresearchgate.net A defining feature of its structure is the fluorene (B118485) ring system, making it a fluorene derivative. ncats.io Like many other profens, this compound is a chiral molecule and has been studied as a racemic mixture. ncats.iowikipedia.org

| Property | Value |

|---|---|

| Systematic Name | (RS)-2-(9H-Fluoren-2-yl)propanoic acid |

| Common Synonyms | (±)-Cicloprofen, α-Methylfluorene-2-acetic Acid, SQ 20824 |

| Chemical Class | Arylpropionic Acid Derivative (Profen), NSAID |

| Molecular Formula | C₁₆H₁₄O₂ caymanchem.com |

| Molecular Weight | 238.3 g/mol caymanchem.com |

| Chirality | Racemic Mixture ncats.io |

Significance of this compound in Advancing Fundamental Research Paradigms

This compound's primary value to the scientific community lies in its utility as a research tool to probe fundamental biological processes. As a potent inhibitor of a key enzyme family, it has helped to dissect biochemical pathways and validate theories of molecular interaction. ncats.io

The main mechanism of action for NSAIDs, including this compound, is the inhibition of prostaglandin (B15479496) synthesis. nih.govnih.gov Prostaglandins (B1171923) are lipid compounds that act as powerful signaling molecules in a wide array of physiological and pathological processes, including the mediation of inflammation, pain, and fever. slideshare.netnih.gov

The biosynthesis of prostaglandins begins with the release of arachidonic acid from cell membrane phospholipids. slideshare.netlibretexts.org The enzyme cyclooxygenase (COX) then converts arachidonic acid into an unstable intermediate, prostaglandin H2 (PGH2), which is subsequently transformed into various active prostaglandins by other enzymes. wikipedia.orglibretexts.orgresearchgate.net By inhibiting the COX enzyme, this compound and other NSAIDs effectively block this entire pathway, leading to a significant reduction in prostaglandin production. nih.gov This mechanism of action accounts for the primary therapeutic effects of NSAIDs. nih.gov The study of compounds like this compound has been instrumental in confirming the central role of prostaglandins in inflammation and has provided a chemical means to modulate this pathway for research purposes. nih.gov

Further research revealed that cyclooxygenase exists as at least two distinct isoforms, COX-1 and COX-2. nih.govgpnotebook.comverywellhealth.com COX-1 is considered a constitutive enzyme, meaning it is typically present in most tissues and performs "housekeeping" functions, such as maintaining the protective lining of the gastrointestinal tract and aiding in platelet function. nih.govverywellhealth.com In contrast, the COX-2 isoform is inducible; its expression is significantly increased at sites of inflammation by pro-inflammatory stimuli. orientjchem.orghopkinsarthritis.org This isoform is largely responsible for producing the prostaglandins that mediate inflammation and pain. researchgate.nethopkinsarthritis.org

This compound, like other traditional profens such as Ibuprofen and Fenoprofen, is a non-selective inhibitor, meaning it blocks the action of both COX-1 and COX-2. wikipedia.orgnih.govpatsnap.comwikipedia.org The inhibition of COX-1 is associated with many of the undesirable side effects of NSAIDs, particularly gastrointestinal issues. verywellhealth.compnas.org The discovery of these two isoforms, aided by the use of inhibitors like this compound, was a pivotal moment in pharmacology. It allowed scientists to study the distinct structures and functions of the COX enzymes, which ultimately led to the development of a new class of drugs—selective COX-2 inhibitors—designed to reduce inflammation with a lower risk of certain side effects. verywellhealth.compnas.orgwikipedia.org

The study of this compound and its chemical relatives has provided significant insights into the principles of structure-activity relationships (SAR). SAR studies investigate how a molecule's chemical structure correlates with its biological activity, forming a cornerstone of rational drug design. arabjchem.orgnih.govresearchgate.net

The 2-arylpropionic acid class of NSAIDs is a classic case study in SAR. nih.gov These compounds generally consist of an acidic carboxylic acid moiety attached to a planar aromatic group. arabjchem.orgresearchgate.net Research has shown that several structural features are critical for their anti-inflammatory activity:

The Acidic Group : The carboxylic acid is essential for COX inhibitory activity and serves as a major binding group. arabjchem.orgresearchgate.net

The α-Methyl Group : The presence of a methyl group on the carbon atom adjacent to the carboxyl group (the α-carbon) generally increases the compound's potency compared to its arylacetic acid (α-demethylated) analogues. researchgate.net

The Aromatic Ring : The nature of the aromatic group significantly influences the compound's lipophilicity and potency. arabjchem.orgresearchgate.net

By comparing the structures and activities of different profens, researchers can deduce the importance of each molecular component. For example, comparing this compound (with its rigid, polycyclic fluorene group) to Ibuprofen (with a flexible isobutylphenyl group) and Fenoprofen (with a phenoxyphenyl group) helps to map the steric and electronic requirements of the COX enzyme's active site. wikipedia.orgnih.gov Furthermore, the stereochemistry of these chiral molecules is crucial, with the (S)-enantiomer of most profens being the more pharmacologically active isomer. wikipedia.orgnih.gov Studies on the metabolic, stereospecific inversion of this compound's enantiomers have further deepened the understanding of how the body processes these molecules. ncats.io

| Compound Name | Core Structure | Aromatic Group (Ar) |

|---|---|---|

| This compound | Ar-CH(CH₃)COOH | 9H-Fluoren-2-yl |

| Ibuprofen | 4-(2-Methylpropyl)phenyl | |

| Fenoprofen | 3-Phenoxyphenyl |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(9H-fluoren-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXFKKPEBXIPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865842 | |

| Record name | 2-(9H-Fluoren-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36950-96-6 | |

| Record name | (±)-Cicloprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36950-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicloprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CICLOPROFEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(9H-Fluoren-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cicloprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325708J22C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cicloprofen and Its Analogues

Chemospecific and Regioselective Synthesis Strategies

The synthesis of Cicloprofen often necessitates precise control over reaction pathways to achieve the desired molecular architecture. This section explores key strategies, including Friedel-Crafts reactions, electrochemical carboxylation, and the application of highly reactive organometallic reagents.

Investigations into Friedel-Crafts Reaction Pathways in this compound Synthesis

Friedel-Crafts reactions, encompassing both alkylation and acylation, are fundamental electrophilic aromatic substitution reactions used to attach substituents to an aromatic ring wikipedia.org. In the context of this compound synthesis, a Friedel-Crafts reaction of fluorene (B118485) with methyl α-chloro-α-(methylthio)acetate (Compound 1) has been investigated koreascience.krkoreascience.krkstudy.com. This reaction yields methyl α-methylthio-2-fluoreneacetate (Compound 2) koreascience.krkoreascience.kr. Subsequent steps involve methylation of Compound 2, followed by reductive desulfurization of methyl 2-(2-fluorenyl)-2-(methylthio)propionate (Compound 6), and finally hydrolysis of methyl 2-(2-fluorenyl)propionate (Compound 7) to produce this compound (Compound 8) koreascience.krkoreascience.kr.

| Reactant | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Fluorene | Methyl α-chloro-α-(methylthio)acetate (1) | Methyl α-methylthio-2-fluoreneacetate (2) | Not specified | koreascience.krkoreascience.kr |

| Methyl 2-(2-fluorenyl)propionate (7) | Hydrolysis | This compound (8) | 86 | koreascience.kr |

Electrochemical Synthetic Routes for this compound Carboxylation

Electrochemical carboxylation offers a sustainable and efficient pathway for synthesizing valuable carboxylic acids, including precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) like this compound beilstein-journals.orgnii.ac.jpresearchgate.net. This method involves the electrochemical fixation of carbon dioxide into organic chemicals through the electroreduction of carbon dioxide and/or an organic substrate beilstein-journals.orgresearchgate.net.

A notable application involves the electrochemical carboxylation of methyl aryl ketones, such as 2-acetylfluorene (B1664035) (Compound 1), in the presence of atmospheric carbon dioxide researchgate.netresearchgate.net. Using a platinum cathode and a dissolved magnesium anode at a constant current density of 10 mA/cm², this process yields α-hydroxy-α-methylfluorene-2-acetic acid (Compound 1a), a direct precursor to this compound, in good isolated yields researchgate.netresearchgate.net. The isolated yields for α-hydroxy-α-methyl carboxylic acids using this method ranged from 79-84% researchgate.net. This α-hydroxy intermediate can then be hydrogenolyzed to form this compound google.com.

Furthermore, the electrochemical synthesis of 2-arylpropionic acids, including this compound, has been achieved by the carboxylation of α-methylbenzyl chlorides researchgate.nettandfonline.com. This reaction is catalyzed by a Schiff-base complex, [Co(salen)], and is carried out in dimethylformamide (DMF) using tetra-n-butylammonium perchlorate (B79767) (nBu4NClO4) as the electrolyte, with a platinum cathode and a magnesium anode under a constant current density of 10 mA/cm² tandfonline.com. This approach has demonstrated good yields for various 2-arylpropionic acids tandfonline.com.

| Reaction Type | Reactant | Product (Precursor) | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| Electrochemical Carboxylation | 2-acetylfluorene (1) | α-hydroxy-α-methylfluorene-2-acetic acid (1a) | 79-84 (isolated yields for α-hydroxy-α-methyl carboxylic acids) | Pt cathode, Mg anode, 10 mA/cm², atmospheric CO₂ | researchgate.netresearchgate.net |

| α-methylbenzyl chlorides | 2-arylpropionic acids (including this compound) | Good yields | [Co(salen)] catalyst, Pt cathode, Mg anode, 10 mA/cm², DMF, nBu4NClO4, 1 atm CO₂ | researchgate.nettandfonline.com |

Application of Highly Reactive Organometallic Reagents in Precursor Synthesis

Organometallic reagents are pivotal in organic synthesis due to their ability to form specific carbon-carbon bonds and catalyze reactions that are otherwise challenging or impractical mt.comsolubilityofthings.com. These compounds typically contain a metal atom bonded to a carbon atom, allowing the carbon to act as a nucleophile mt.com.

Common methods for synthesizing organometallic compounds involve reacting a pure metal with specific organic molecules, such as alkyl or aryl halides, to form organolithium or organomagnesium (Grignard) reagents mt.comsolubilityofthings.com. For instance, a Grignard reaction involves an organomagnesium halide reacting with a carbonyl compound to synthesize alcohols solubilityofthings.com. These highly reactive species are invaluable intermediates for various chemical transformations, including the formation of carbon-carbon bonds solubilityofthings.com.

In the context of this compound precursor synthesis, while direct examples of organometallic reagents in the initial Friedel-Crafts step are not explicitly detailed, subsequent steps like methylation often involve such reagents. For example, the synthesis of ibuprofen (B1674241), which shares structural similarities with this compound, includes a Grignard reaction as a key step for carbon-carbon bond formation and the introduction of the propanoic acid side chain central.edu. The ability of organometallic reagents to facilitate the precise addition of alkyl groups makes them highly relevant for constructing the propanoic acid moiety of this compound's structure.

Enantioselective Synthesis and Stereochemical Control

This compound, like many other propionic acid derivatives, possesses a chiral center, leading to the existence of enantiomers. Enantioselective synthesis, also known as asymmetric synthesis, is crucial in pharmaceutical chemistry because different enantiomers of a molecule often exhibit distinct biological activities wikipedia.org. The goal of enantioselective synthesis is to produce stereoisomeric products in unequal amounts, favoring a specific enantiomer wikipedia.org.

Methods for Chiral Resolution and Enantiomer Isolation

Chiral resolution is the process of separating a racemic mixture (an equal mixture of enantiomers) into its individual enantiomers advanceseng.comwikipedia.org. This is a critical step when asymmetric synthesis is not feasible or efficient enough to produce the desired enantiopure compound directly wikipedia.org.

One of the most common methods for chiral resolution is the crystallization of diastereomeric salts advanceseng.comwikipedia.orgchiralpedia.com. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers advanceseng.comwikipedia.org. Diastereomers are stereoisomers that are not mirror images of each other and possess different physical and chemical properties, including solubility advanceseng.com. This difference in solubility allows for their separation through conventional techniques like crystallization and filtration advanceseng.comchiralpedia.com. Once separated, the diastereomeric derivatives are converted back to the enantiomers by removing the resolving agent wikipedia.org.

Chromatographic methods are also widely used for chiral separation chiralpedia.com. Nano-liquid chromatography (nano-LC) has been successfully applied to separate the enantiomers of various acidic NSAIDs, including this compound nih.govresearchgate.net. Chiral recognition in nano-LC is achieved by adding chiral mobile phase additives, such as heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin (TM-beta-CD) nih.gov. Studies have shown that parameters like mobile phase composition, stationary phase type, and column length significantly influence retention factor and chiral resolution nih.gov. Optimal results for enantiodiscrimination were obtained with relatively low concentrations of acetonitrile (B52724) (30%, v/v), 30 mM of TM-beta-CD, and a pH of 3.0, using a 3 µm RP(18) stationary phase nih.gov.

| Method | Principle | Application for this compound | Key Parameters/Agents | Reference |

|---|---|---|---|---|

| Crystallization of Diastereomeric Salts | Formation of diastereomers with chiral resolving agents, separated by differential solubility. | General method for racemic mixtures, applicable to this compound. | Chiral resolving agents (e.g., chiral amines for acidic compounds). | advanceseng.comwikipedia.orgchiralpedia.com |

| Nano-Liquid Chromatography (Nano-LC) | Separation based on differential interaction with chiral stationary phase or mobile phase additive. | Successfully separated this compound enantiomers. | Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin (TM-beta-CD) as mobile phase additive; RP(18) stationary phase; pH 3.0; 30% ACN, 30 mM TM-beta-CD. | nih.govresearchgate.net |

Development of Asymmetric Synthetic Approaches for (S)-Cicloprofen

Asymmetric synthesis aims to directly synthesize a compound in an enantiomerically enriched form, thereby avoiding the need for chiral resolution, which inherently discards at least half of the starting racemic mixture wikipedia.orgwikipedia.org. This approach is particularly valuable for chiral drugs where one enantiomer is significantly more potent or has a more favorable safety profile than the other wikipedia.org.

While specific detailed asymmetric synthetic approaches solely for (S)-Cicloprofen are not extensively documented in the immediate search results, the general principles of enantioselective synthesis are highly relevant. These principles involve using a chiral feature—such as a chiral catalyst, chiral auxiliary, or biocatalysis—to bias the reaction towards the formation of a specific enantiomer wikipedia.org. This biasing lowers the activation energy for the formation of the desired enantiomer, a process known as asymmetric induction wikipedia.org.

For 2-arylpropionic acids, a class to which this compound belongs, asymmetric hydrocyanation catalyzed by transition metals (e.g., Nickel(0)) has been explored for similar compounds like ibuprofen amazonaws.com. Such catalytic systems utilize chiral ligands to induce enantioselectivity in the formation of the chiral center. The development of such methods for (S)-Cicloprofen would represent a significant advancement, offering a more atom-economical and efficient route to the desired enantiomer compared to traditional resolution methods.

Impact of Chirality on In Vitro Biological Activity Profiles

Chirality, or "molecular handedness," is a fundamental property of molecules that renders them non-superimposable on their mirror images, resulting in the existence of enantiomers. pharmabiz.comresearchfloor.org This characteristic is crucial in pharmaceutical sciences because the two enantiomers of a chiral drug can exhibit significantly different biological activities due to their interactions with inherently chiral biological targets such as enzymes, receptors, and transporters. pharmabiz.comresearchfloor.org

While specific in vitro biological activity profiles for individual this compound enantiomers are not extensively detailed in the provided search results, the general principle of chirality's impact on drug activity is well-established. For many chiral drugs, one enantiomer may be therapeutically active, while the other might be inactive or even toxic. pharmabiz.comjuniperpublishers.com This stereospecific recognition by biological systems means that the orientation and spatial configuration of a chiral molecule can dramatically influence its interaction with a target. pharmabiz.comresearchfloor.org The synthesis of compounds as single enantiomers is therefore a critical aspect of drug design and development. juniperpublishers.com

Synthesis of this compound Derivatives and Novel Analogues

The synthesis of this compound and its analogues often involves strategies that build upon its fluorene core. This compound, as a 2-arylpropanoic acid derivative, belongs to a class of anti-inflammatory agents where the physiological activity often resides in the (S)-isomer. utm.my

Strategies for Chemical Modification and Diversification

Strategies for the chemical modification and diversification of this compound and its analogues aim to introduce new functional groups or alter existing ones to explore new properties. One approach involves cross-coupling reactions of organozinc compounds with aryl halides in the presence of a palladium catalyst. This method has been successfully applied to synthesize precursors of anti-inflammatory agents, including this compound. utm.my For instance, the reaction of an organozinc bromide with 2-iodofluorene can yield the precursor of this compound. utm.my

Another synthetic pathway for this compound involves a Friedel-Crafts reaction of fluorene with methyl α-chloro-α-(methylthio)acetate, followed by methylation, reductive desulfurization, and hydrolysis. koreascience.kr This sequence allows for the introduction of the propanoic acid moiety onto the fluorene nucleus. koreascience.kr The presence of functional groups like hydroxyl and aromatic chlorophenyl in related compounds can also create opportunities for further chemical modifications, leading to novel derivatives. solubilityofthings.com

Late-Stage Saturation Methodologies for this compound Analogues

Late-stage saturation (LSS) is a valuable methodology for expanding the chemical space of drug molecules by converting aromatic rings in complex drug substrates into saturated analogues through dearomative hydrogenation. acs.orgnih.govresearchgate.net This approach is particularly relevant for this compound, which contains an aromatic fluorene moiety. nih.govacs.org

LSS can dramatically improve synthetic efficiency. For example, an anti-inflammatory agent (compound 54 in the source, an analogue of this compound) that previously required a 13-step synthesis could be directly obtained from commercial this compound (compound 55) in a single step with a 59% yield using LSS logic. acs.orgnih.gov This highlights how LSS can significantly shorten synthetic routes for accessing saturated analogues. acs.orgnih.gov

Various mild and selective arene reduction protocols can be employed in LSS, including rhodium-catalyzed hydrogenation, acid-mediated reduction, or photocatalyzed-hydrogenation conditions. nih.govresearchgate.netnih.govfigshare.com These methods are capable of converting sp2 carbon atoms to sp3 carbon atoms, leading to saturated molecules with potentially improved medicinal properties. nih.govresearchgate.netnih.govfigshare.com

Exploration of Structure-Activity Relationship (SAR) Driven Chemical Space Expansion

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, establishing the connection between a molecule's chemical structure and its biological activity. wikipedia.org The analysis of SAR enables the identification of chemical groups responsible for a target biological effect, allowing for modifications to improve potency or alter the effect of a bioactive compound. wikipedia.org This process often involves chemical synthesis to introduce new chemical groups and evaluate their biological impact. wikipedia.org

The concept of "chemical space" refers to the vast collection of all possible chemical compounds, and its exploration is crucial for drug discovery. biosolveit.denih.gov SAR-driven chemical space expansion involves systematically synthesizing and testing analogues to map how structural changes influence biological activity. biosolveit.denih.govepo.org This exploration can be guided by computational methods, such as quantitative structure-activity relationships (QSAR), which build mathematical relationships between chemical structure and biological activity. wikipedia.org

For this compound, SAR studies would involve synthesizing various derivatives by modifying the fluorene core or the propanoic acid side chain and then evaluating their biological activity (e.g., anti-inflammatory properties). This systematic variation helps to understand which parts of the molecule are critical for its activity and how modifications can lead to novel analogues with improved profiles. The goal is to expand the accessible chemical space, particularly towards molecules with desirable properties such as increased three-dimensionality, which can improve drug properties. acs.orgnih.govresearchgate.net

Molecular and Cellular Mechanisms of Biological Action

Detailed Analysis of Cyclooxygenase (COX) Isozyme Inhibition

The main mechanism of action for NSAIDs like cicloprufen is the inhibition of the cyclooxygenase (COX) enzyme, which is essential for the conversion of arachidonic acid into prostaglandins (B1171923), thromboxanes, and prostacyclins. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in protective functions such as maintaining the gastric mucosa lining, supporting renal function, and platelet aggregation. youtube.com In contrast, COX-2 is an inducible enzyme that is significantly upregulated during inflammatory processes. youtube.com The therapeutic anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. youtube.com

The inhibitory activity of profens is also stereoselective. For chiral NSAIDs like ketoprofen and flurbiprofen, the S-enantiomers are significantly more potent inhibitors of both COX-1 and COX-2 than their corresponding R-enantiomers. nih.gov The inhibition of COX enzymes by racemic mixtures of these NSAIDs is almost exclusively due to the S-enantiomer. nih.gov

Table 1: Comparative COX Inhibition for Select NSAIDs

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 Ratio |

|---|---|---|---|

| Ibuprofen (B1674241) | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Indomethacin (B1671933) | 0.0090 | 0.31 | 0.029 |

| Celecoxib | 82 | 6.8 | 12 |

This table presents data for related NSAIDs to provide context for the likely non-selective profile of Cicloprofen. Data sourced from a study using human peripheral monocytes. Note: A lower ratio indicates higher selectivity for COX-1, while a higher ratio indicates higher selectivity for COX-2.

The kinetic mechanisms of how NSAIDs inhibit COX enzymes can vary. NSAIDs exhibit several distinct modes of COX inhibition based on their kinetic behavior:

Competitive, rapidly reversible inhibition: Characterized by a single-step kinetic mechanism. Ibuprofen falls into this category. iucr.orgacs.org

Time-dependent, slow or tight-binding inhibition: This involves an initial rapid binding followed by a slower conformational change, leading to a more tightly bound complex. acs.org

Covalent, irreversible inhibition: This is the mechanism used by aspirin. iucr.org

Specific kinetic studies detailing the interaction of cicloprufen with COX-1 and COX-2 have not been identified in the reviewed literature. However, given its structural similarity to ibuprofen, it is plausible that cicloprufen also acts as a competitive, reversible inhibitor of cyclooxygenase. iucr.orgacs.org

Direct crystallographic or spectroscopic data for cicloprufen bound to either COX isozyme is not available in the surveyed literature. However, the crystal structure of its analog, ibuprofen, bound to COX-2 provides significant insights into the likely binding mode. nih.gov

Studies reveal that the S-isomer of ibuprofen binds with higher affinity to the COX-2 active site than the R-isomer. nih.gov The binding is primarily stabilized by hydrophilic interactions at the entrance of the cyclooxygenase channel. Key interactions include:

A salt bridge formed between the carboxylate group of the profen and the guanidinium group of Arginine-120 (Arg-120) . nih.gov

A hydrogen bond between the carboxylate of the profen and the hydroxyl group of Tyrosine-355 (Tyr-355) . nih.gov

These interactions are crucial for anchoring the inhibitor within the active site, thereby blocking the entry of the natural substrate, arachidonic acid. The difference in the active site volume between COX-1 (with Isoleucine-523) and COX-2 (with Valine-523) is a key determinant for the selectivity of certain NSAIDs, though non-selective inhibitors like the profens can bind to both. semanticscholar.org

Investigation of Alternative Molecular Targets and Pathways

Beyond cyclooxygenase inhibition, the pharmacological effects of NSAIDs can involve other molecular targets.

This compound has been shown to inhibit the release of histamine (B1213489) from isolated human leukocytes. At a concentration of 0.5 mM, it was found to inhibit histamine release that was induced by various stimuli, including ragweed, the calcium ionophore A23187, or concanavalin (B7782731) A. This suggests that cicloprufen may modulate inflammatory and allergic responses by interfering with the degranulation of mast cells and basophils, a mechanism that is independent of its COX-inhibitory effects. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a role in regulating inflammation. Some NSAIDs, including ibuprofen and indomethacin, have been found to bind to and modulate the activity of PPARγ at pharmacologically relevant concentrations, often acting as partial agonists. nih.govnih.gov This interaction with PPARγ represents another potential "off-target" anti-inflammatory mechanism for some NSAIDs. However, a review of the scientific literature did not yield specific evidence of a direct interaction between cicloprufen and PPARγ. nih.govnih.govresearchgate.net

Influence on Cyclic GMP Phosphodiesterase (PDE) Superfamily

The inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), has been identified as a potential COX-independent mechanism for some NSAIDs. scielo.brnih.gov These cyclic nucleotides are crucial second messengers in numerous physiological processes, and their regulation can impact inflammation and cell growth. scielo.br Some studies have shown that certain NSAIDs can inhibit cGMP-hydrolyzing PDEs, leading to increased intracellular cGMP levels. nih.gov For example, the selective COX-2 inhibitor celecoxib has been shown to exhibit inhibitory activity against PDE1. scielo.brusp.br

However, specific research detailing the direct influence of this compound on any member of the cyclic GMP phosphodiesterase superfamily is not extensively documented in current scientific literature. While PDE inhibition is a known COX-independent mechanism for some NSAIDs, it remains an area requiring specific investigation for this compound.

Exploration of Other COX-Independent Biochemical Targets

As with its effects on PDE, specific COX-independent biochemical targets for this compound have not been thoroughly elucidated in the available research. The identification of alternative NSAID targets is a key area of research that could lead to the development of more targeted therapies. semanticscholar.org

Cellular Level Effects and Signal Transduction Modulation

Impact on Inflammatory Signaling Pathways in Cellular Models

The nuclear factor-κB (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov The modulation of this pathway is a key mechanism for many anti-inflammatory compounds. mdpi.com For instance, some H1 antihistamines have been shown to reduce levels of NF-κB and inhibit the production of inflammatory cytokines like IL-1β, IL-6, and TNF. mastattack.org

Modulation of Leukocyte Activity In Vitro

The migration of leukocytes to sites of inflammation is a critical step in the inflammatory cascade. nih.gov The ability to modulate leukocyte activity represents a significant anti-inflammatory mechanism. In vitro studies using cellular models have demonstrated that certain NSAIDs can directly inhibit leukocyte migration. nih.govnih.gov For example, ketoprofen and diclofenac have been shown to induce a dose-dependent and immediate inhibitory effect on leukocyte haptokinesis (non-directed migration). nih.gov This inhibition of leukocyte movement can be a direct consequence of the drug's action on the cells. nih.govresearchgate.net

Specific in vitro data on the modulation of leukocyte activity by this compound is limited. However, the findings for other structurally related NSAIDs suggest this is a potential area for further investigation.

| Compound | Cell Type(s) | Observed Effect | Key Finding |

|---|---|---|---|

| Ketoprofen | Human Polymorphonuclear Leukocytes, Lymphocytes | Dose-dependent inhibition of speed and migration | A concentration of 4 mM caused a total blockade of leukocyte migration. researchgate.net |

| Diclofenac | Leukocytes | Dose-dependent inhibition of migration | Inhibited leukocyte haptotaxis and haptokinesis. nih.gov |

Effects on Specific Cellular Processes (e.g., Histamine Release, Enzyme Activity)

NSAIDs may also exert their effects by influencing specific cellular events like the release of inflammatory mediators. Histamine, a potent mediator released primarily from mast cells, plays a role in allergic reactions and inflammation. nih.gov Research has shown that certain NSAIDs, including naproxen and aspirin, can inhibit histamine release from rat peritoneal mast cells that is induced by fibrinogen degradation products. nih.gov This suggests a modulatory role for some NSAIDs in mast cell degranulation.

Currently, there is a lack of specific studies investigating the effect of this compound on histamine release or other distinct enzyme activities beyond its primary COX-inhibitory function.

| Compound | Cell Type | Inducing Agent | Effect | Effective Concentration Range |

|---|---|---|---|---|

| Naproxen | Rat Peritoneal Mast Cells | Fibrinogen Degradation Products | Inhibition of Histamine Release | 10⁻⁴ - 10⁻⁶ mol/l nih.gov |

| Aspirin | Rat Peritoneal Mast Cells | Fibrinogen Degradation Products | Inhibition of Histamine Release | 10⁻⁴ - 10⁻⁶ mol/l nih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The ADME characteristics of Cicloprofen have been primarily examined in rat models, revealing key aspects of its systemic handling.

In rats, pharmacokinetic studies involving oral or intraperitoneal administration of (+/-)-[14C]this compound indicated that peak plasma concentrations of radioactivity and the areas under the plasma concentration/time curves (AUC) did not increase proportionally with the administered dose. nih.govnih.gov This observation suggests a potential saturation of plasma protein binding at higher doses, leading to a more rapid elimination of the unbound drug. nih.govnih.gov

The primary route of elimination for [14C]this compound and its metabolites in rats was through biliary excretion. nih.govnih.gov Ratios of faecal to urinary excretion ranged from 2 to 3, with variability depending on the dose administered. nih.govnih.gov Further investigation with cannulated bile ducts revealed that the drug was almost exclusively excreted in bile. nih.govnih.gov However, in intact rats, up to 32% of the dose was excreted in urine over six days, indicating that this compound or its metabolites, or both, undergo extensive enterohepatic recirculation. nih.govnih.gov

Stereoselective metabolism was also observed, with the (+)-enantiomer of [14C]this compound being hydroxylated and excreted at a faster rate by rats compared to its (-)-antipode. nih.govnih.gov Despite this, no qualitative stereoselective metabolism of the individual enantiomers was noted. nih.govnih.gov A unique biotransformation process, the inversion of the (-)-enantiomer of this compound to its (+)-enantiomer, has been demonstrated in rats. googleapis.comchem960.com The rate of this inversion was found to be faster in rats than in monkeys. googleapis.com For instance, after a single 50 mg/kg oral dose of the (-)-enantiomer of 14C-cicloprofen, the percentage of the (+)-enantiomer in rat plasma increased progressively, reaching 20% at 5 hours, 50% at 22 hours, and 79% at 48 hours. googleapis.com Conversely, after administration of the (+)-enantiomer, the percentage of the (-)-enantiomer in rat plasma ranged from 2% to 15%. googleapis.com

Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, or volume of distribution for this compound in rodent models (e.g., mice) were not detailed in the provided information.

Studies in rats have successfully identified and characterized several metabolites of this compound. Four distinct metabolites of alpha-methylfluorene-2-acetic acid (this compound) were isolated from rat urine. These identified metabolites include the 7-hydroxy, 9-hydroxy, 7,9-dihydroxy, and 9-hydroxy-9-methoxy derivatives of this compound.

The 7-hydroxy this compound was found to be the predominant metabolite, accounting for 47% of the total radioactivity excreted in rat urine. Each of the other three identified metabolites contributed approximately 10% of the radioactivity in urine. Only a small fraction of the unchanged drug (2-6%) was excreted in the urine. Additionally, at least three other minor metabolites remained unidentified. The major metabolites excreted in both urine and bile were the 7-hydroxy, 9-hydroxy, 7,9-dihydroxy, and 9-hydroxy-9-methoxy derivatives, along with their glucuronide or sulfate (B86663) conjugates. nih.govnih.gov

Identified Metabolites of this compound in Rat Urine

| Metabolite Name | Contribution to Total Radioactivity in Rat Urine (%) |

| 7-Hydroxy this compound | 47 |

| 9-Hydroxy this compound | ~10 |

| 7,9-Dihydroxy this compound | ~10 |

| 9-Hydroxy-9-methoxy this compound | ~10 |

| Unchanged drug | 2-6 |

| Other minor metabolites | Unidentified |

The metabolism of this compound primarily involves hydroxylation of the fluorene (B118485) ring and subsequent conjugation with glucuronic acid or sulfate. nih.gov A specific metabolic pathway has been proposed for the formation of the 9-hydroxy-9-methoxy metabolite of this compound. A notable biotransformation pathway is the stereospecific inversion of the (-)-enantiomer of this compound to its (+)-antipode. nih.govgoogleapis.comchem960.com

While cytochrome P450 (CYP) enzymes are broadly recognized as the major enzyme system catalyzing phase I metabolism, including hydroxylation reactions for xenobiotics, specific CYP isoforms directly involved in the metabolism of this compound were not explicitly detailed in the provided information.

Specific detailed tissue biodistribution studies for this compound in preclinical animal models were not available in the provided search results. Such studies are generally conducted to understand how a drug is distributed among various tissues and organs within the body.

Plasma protein binding plays a critical role in drug disposition, as only the unbound fraction of a drug is considered pharmacologically active and available for distribution, metabolism, and excretion. In rats, observations suggested that the plasma protein binding of this compound might be saturable at higher doses. nih.govnih.gov This saturation could lead to a faster elimination of the unbound drug from the plasma. nih.govnih.gov High plasma protein binding can also influence a drug's biological half-life, with the bound portion acting as a reservoir from which the unbound form is slowly released to maintain equilibrium as the free drug is eliminated. Specific percentage values for this compound's plasma protein binding in animal species were not provided in the available information.

Pharmacodynamic Studies at the Molecular and Cellular Level

This compound is classified as a nonsteroidal anti-inflammatory drug (NSAID). Its anti-inflammatory activity is largely attributed to its function as a potent inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for catalyzing the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation.

At a cellular level, this compound has been shown to inhibit histamine (B1213489) release in isolated human leukocytes. This inhibition was observed when histamine release was induced by agents such as ragweed, A23187, or concanavalin (B7782731) A, at a concentration of 0.5 mM. Furthermore, this compound demonstrated anti-inflammatory efficacy in an in vivo model, inhibiting carrageenan-induced paw edema in rats with an ED50 of 67 mg/kg.

Assessment of Biological Responses in In Vitro Systems

In vitro studies have demonstrated this compound's ability to modulate histamine release, a key mediator in inflammatory and allergic responses. This compound has been shown to inhibit histamine release induced by ragweed, A23187 (a calcium ionophore), or concanavalin A in isolated human leukocytes at a concentration of 0.5 mM. glpbio.comnih.gov

Furthermore, this compound augmented both the antigen-dependent first stage and the calcium-dependent second stage of allergic histamine release from human leukocytes, increasing both the rate and total amount of histamine released. nih.gov Similar augmentation was observed for ionophore (A23187)- and concanavalin A-induced histamine release from human leukocytes and ionophore-induced release from rat mast cells. nih.govresearchgate.net Interestingly, this compound also inhibited concanavalin A- and ovalbumin-induced histamine release from rat mast cells. nih.govresearchgate.net These findings highlight a complex modulatory effect of this compound on histamine release in different in vitro cellular contexts.

Table 1: In Vitro Biological Responses of this compound on Histamine Release

| Inducing Agent/Stimulus | Cell Type | This compound Effect | Concentration/Context | Citation |

| Ragweed | Isolated human leukocytes | Inhibition | 0.5 mM | glpbio.comnih.gov |

| A23187 | Isolated human leukocytes | Inhibition | 0.5 mM | glpbio.comnih.gov |

| Concanavalin A | Isolated human leukocytes | Inhibition | 0.5 mM | glpbio.comnih.gov |

| Antigen-dependent | Human leukocytes | Augmentation | Enhanced rate & total release | nih.gov |

| Calcium-dependent | Human leukocytes | Augmentation | Enhanced rate & total release | nih.gov |

| A23187 | Human leukocytes, Rat mast cells | Augmentation | Extended studies | nih.govresearchgate.net |

| Concanavalin A | Rat mast cells | Inhibition | Extended studies | nih.govresearchgate.net |

| Ovalbumin | Rat mast cells | Inhibition | Extended studies | nih.govresearchgate.net |

Comparative Pharmacodynamics Across Various Preclinical Models

In preclinical in vivo models, this compound has demonstrated anti-inflammatory activity. A notable finding is its ability to inhibit carrageenan-induced paw edema in rats. The effective dose for 50% inhibition (ED50) was determined to be 67 mg/kg. glpbio.com This model is a standard method for evaluating the anti-inflammatory potential of compounds.

Table 2: Comparative Pharmacodynamics of this compound in Preclinical Models

| Preclinical Model | Species | Pharmacodynamic Effect | Key Finding/Parameter | Citation |

| Carrageenan-induced paw edema | Rats | Anti-inflammatory | ED50 = 67 mg/kg | glpbio.com |

Stereoselective Pharmacodynamic Profiles in Animal Studies

This compound belongs to the class of 2-arylpropionic acid NSAIDs, which are known for their chiral properties. bath.ac.uk Biological systems are inherently homochiral, meaning that interactions between chiral drugs and biological macromolecules, such as receptors and enzymes, can be differential for each enantiomer. kcl.ac.uk

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Structural Features for Biological Activity

The biological activity of a compound like Cicloprofen is intrinsically linked to its molecular architecture, where specific functional groups and their spatial arrangement facilitate interaction with biological targets. SAR studies aim to identify these critical features.

Role of Fluorene (B118485) and Propanoic Acid Moieties in Target Interaction

This compound's chemical identity as 2-(9H-fluoren-2-yl)propanoic acid highlights its two primary structural components: the fluorene group and the propanoic acid moiety nih.gov. The fluorene unit is a tricyclic aromatic hydrocarbon, a structural feature also found in other pharmacologically active compounds nih.gov. This bulky, relatively rigid aromatic system likely plays a significant role in hydrophobic interactions with the target site, contributing to the binding affinity and positioning of the molecule within the active site.

The propanoic acid moiety, a carboxylic acid, is a common feature among many NSAIDs, including Flurbiprofen and Ketoprofen, which are also propionic acid derivatives mims.comguidetopharmacology.org. This carboxylic acid group is typically crucial for the interaction with the target enzyme, often forming key hydrogen bonds or ionic interactions within the active site of cyclooxygenase (COX) enzymes, the primary targets for NSAIDs mims.comguidetopharmacology.org. The mechanism of action for many propionic acid derivatives involves the reversible inhibition of cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes, leading to decreased production of pro-inflammatory prostaglandin (B15479496) precursors guidetopharmacology.org. The propanoic acid group also undergoes metabolism in the human body, typically converting to propionyl coenzyme A (propionyl-CoA).

Impact of Stereochemistry on Molecular Recognition and Activity

This compound possesses a chiral center at the alpha-carbon of its propanoic acid chain, meaning it can exist as different stereoisomers, specifically (R) and (S) enantiomers nih.gov. The (S)-isomer of this compound has a distinct PubChem CID (14694111), indicating that its specific stereochemical form has been recognized and studied.

Stereochemistry is a critical aspect of molecular recognition, which involves the specific and selective interactions between molecules, often mediated by noncovalent forces such as hydrogen bonds, van der Waals forces, and π-π interactions. The spatial arrangement of atoms, as studied in stereochemistry, can profoundly influence how a molecule interacts with its biological target. For many chiral drugs, one enantiomer exhibits superior pharmacological activity or a different safety profile compared to its counterpart or the racemic mixture. For example, Fenoprofen, another chiral NSAID, has an (S)-enantiomer that possesses the desired pharmacological action, while the (R)-isomer is less active and undergoes stereoselective bioconversion to the (S)-form. While specific details on the differential activity of this compound's enantiomers were not provided, the existence of distinct CIDs for its stereoisomers underscores the importance of stereochemistry in its molecular recognition and potential biological activity.

Design and Synthesis of Conformationally Restricted Analogues

Rational molecular design in drug discovery often involves manipulating the conformational flexibility of a lead compound to enhance its binding affinity, selectivity, and metabolic stability.

Strategies for Modulating Molecular Rigidity and Flexibility

Modulating the rigidity and flexibility of a molecule is a key strategy in drug design to improve its interaction with a target protein fishersci.ca. By limiting the conformational freedom of a molecule, it is possible to pre-organize it into a shape that is more favorable for binding, thereby enhancing potency and selectivity and potentially reducing off-target effects fishersci.ca.

Common strategies to introduce conformational restriction include the incorporation of double bonds, cyclic structures, or other structural elements that restrict rotational freedom fishersci.ca. For instance, macrocycles are increasingly explored as a promising modality to target challenging intracellular proteins, offering improved affinity, plasma stability, and aqueous solubility compared to their linear precursors. These approaches aim to reduce the entropic penalty associated with binding by reducing the number of accessible conformations the molecule can adopt in solution, leading to a more rigid and specific interaction with the binding site.

Exploration of Novel Chemical Scaffolds Based on this compound's Pharmacophore

The exploration of novel chemical scaffolds is a driving force in modern drug discovery, essential for generating new intellectual property and accelerating Structure-Activity Relationship (SAR) studies. Pharmacophore modeling and fragment-based drug design are effective computational tools for identifying new chemical entities with desired biological activities. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

While specific examples of novel chemical scaffolds directly derived from this compound's pharmacophore were not detailed in the provided information, the general methodology involves using the key features of this compound (e.g., the fluorene ring, the carboxylic acid group, and the chiral center) to design new molecules that mimic these essential interactions but possess a different core structure. This "scaffold hopping" approach allows for the discovery of chemically novel drug candidates that can maintain or improve efficacy while potentially overcoming limitations of the original compound, such as poor solubility or metabolic instability. Such computational approaches, including 3D-QSAR pharmacophore modeling and virtual screening, are instrumental in identifying promising new scaffolds for various therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. By quantifying molecular features, known as descriptors, QSAR models aim to predict the activity of new or untested compounds, guide lead optimization, and rationalize drug design mdpi.comnih.gov. Cheminformatics, a broader field, encompasses the application of computational and informational techniques to solve problems in chemistry, including the management, analysis, and prediction of chemical data.

The core principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties and structural characteristics. These characteristics can include molecular weight, lipophilicity (logP), hydrogen bond donors/acceptors, topological indices, electronic properties, and steric parameters mdpi.com. By building models from a set of compounds with known activities, researchers can extrapolate to predict the activities of novel compounds within a defined chemical space mdpi.com.

Development of Predictive Models for this compound Activity

The development of predictive models for the activity of compounds like this compound involves several critical steps, from data collection and descriptor calculation to model building and rigorous validation. While specific detailed QSAR studies solely focused on this compound were not found in the provided search results, the general principles of QSAR apply to understanding and predicting the activity of any chemical compound.

Process of QSAR Model Development:

Data Collection: A dataset of this compound analogs or structurally similar NSAIDs with known biological activity (e.g., inhibition constants, IC50 values) against a specific target (e.g., cyclooxygenase enzymes) would be compiled.

Molecular Descriptor Calculation: For each compound in the dataset, various molecular descriptors are computed. These descriptors numerically represent the chemical and physical properties of the molecules.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), artificial neural networks (ANNs), or machine learning algorithms are employed to establish a mathematical relationship between the descriptors and the biological activity mdpi.com. This relationship forms the predictive QSAR model.

Model Validation: Validation is a crucial aspect to ensure the reliability and predictive power of the QSAR model nih.govnih.govresearchgate.net. It assesses how well the model can predict the activity of compounds not included in the training set.

Key Validation Parameters: Traditional validation parameters include the leave-one-out cross-validation coefficient (Q²) for internal validation and the predictive R² (R²pred) for external validation nih.govresearchgate.net. However, more stringent parameters have been proposed to enhance model reliability:

R_p²: This parameter penalizes model R² for significant differences between the determination coefficient of a non-random model and the square of the mean correlation coefficient of random models in a randomization test nih.gov.

A robust QSAR model for this compound would enable the prediction of its efficacy or potency, or that of its structural variants, against relevant biological targets. This predictive capability is invaluable for optimizing the chemical structure to enhance desired activities or reduce off-target effects.

Conceptual Data Table: Typical Descriptors and Validation Metrics in QSAR Studies

| Descriptor/Metric | Description | Relevance to this compound Activity Prediction |

| Molecular Descriptors | ||

| LogP | Octanol-water partition coefficient; measure of lipophilicity. | Influences membrane permeability and binding to hydrophobic pockets. |

| Molecular Weight (MW) | Total mass of the molecule. | Affects absorption, distribution, metabolism, and excretion (ADME). |

| Hydrogen Bond Donors (HBD) | Number of hydrogen atoms attached to N, O, or S. | Important for receptor binding and solubility. |

| Hydrogen Bond Acceptors (HBA) | Number of N or O atoms. | Important for receptor binding and solubility. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | Correlates with drug absorption and blood-brain barrier penetration. |

| Steric Descriptors (e.g., Verloop parameters) | Quantify molecular bulk and shape. | Critical for fitting into enzyme active sites or receptor pockets. |

| Electronic Descriptors (e.g., partial charges) | Represent electron distribution. | Influence electrostatic interactions with targets. |

| Validation Metrics | ||

| Q² (Leave-one-out) | Internal validation metric; cross-validated R². | Indicates internal consistency and robustness of the model. |

| R²pred (External) | External validation metric; R² for test set. | Measures the model's ability to predict new, unseen data. |

| r_m² | Stricter validation parameter, penalizing large residuals. | Provides a more rigorous assessment of predictive accuracy. |

| R_p² | Penalizes model R² based on randomization test. | Helps identify models that are not due to chance correlations. |

Integration of Chemical Space and Genomic Space for Target Interaction Prediction

The integration of chemical space and genomic space is a sophisticated cheminformatics approach aimed at predicting drug-target interactions (DTIs) on a large scale. This methodology moves beyond traditional ligand-based or target-based drug discovery by considering both the properties of chemical compounds and the characteristics of target proteins simultaneously mdpi.comnih.govoup.com. This integrated framework often defines a "pharmacological space" where interacting compounds and proteins are positioned in close proximity mdpi.comnih.govoup.com.

Concepts:

Chemical Space: Represents the universe of all possible chemical compounds, often characterized by their structural similarities oup.com.

Genomic Space: Encompasses the information derived from target proteins, such as their amino acid sequences, structural motifs, and evolutionary relationships oup.com.

Pharmacological Space: A unified feature space where both compounds and proteins are embedded, reflecting their known and predicted interactions mdpi.comnih.gov.

Methodology and Application: The goal is to infer unknown DTIs by leveraging known interaction networks and similarities within both chemical and genomic spaces nih.govoup.com. This is particularly relevant for compounds like this compound, which is known to target cyclooxygenase enzymes. However, these methods can be used to predict novel targets or off-target interactions for existing drugs, or to identify potential drugs for orphan targets.

Advanced computational methods, including machine learning-based approaches, graph-based methods, and network-based methods, are frequently employed mdpi.comresearchgate.netgithub.com. These methods can transform the DTI prediction problem into a binary classification problem, where a model is trained to predict whether a given drug-target pair interacts mdpi.com.

One common approach involves:

Embedding: Compounds and proteins are embedded into a unified feature space based on their known interaction networks nih.gov.

Correlation Modeling: Correlation models are learned between the chemical space and the unified feature space for compounds, and between the genomic space and the unified feature space for proteins nih.gov.

Prediction: Based on these models, unknown drug-target interactions can be predicted. This is particularly powerful because it does not always require 3D structural information of the target proteins, which can be challenging to obtain for many proteins like membrane proteins oup.comresearchgate.net.

Studies have shown that drug-target interactions are often more correlated with pharmacological effect similarity than with chemical structure similarity alone nih.gov. By integrating chemical, genomic, and pharmacological data, these methods provide a comprehensive framework for identifying potential drug-target interactions, thereby accelerating genomic drug discovery and repositioning efforts nih.govoup.com. For a compound like this compound, while its primary targets are well-established, such integrated approaches could theoretically reveal secondary targets or explain polypharmacological effects by mapping its structural features against a broader range of protein characteristics.

Advanced Analytical Methodologies for Cicloprofen Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in the analysis of cicloprofen, enabling the separation and quantification of the compound and its related substances. Various chromatographic methods are utilized, each offering specific advantages for different analytical challenges.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and confirming the identity of this compound. oxfordindices.comopenaccessjournals.comwikipedia.org This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. oxfordindices.comwikipedia.org By comparing the retention time of a sample to that of a known standard, HPLC can identify and quantify the amount of this compound present. openaccessjournals.com

The versatility of HPLC allows for its application in various stages of pharmaceutical development and quality control, from analyzing raw chemical products to ensuring the potency of the final dosage form. oxfordindices.comopenaccessjournals.com Factors such as the composition of the mobile phase, the type of stationary phase, and the column temperature can be optimized to achieve effective separation and accurate quantification. researchgate.netniif.hu For instance, in the analysis of similar compounds, a mobile phase consisting of acetonitrile (B52724), water, tert-butyl methyl ether, and phosphoric acid has been shown to be effective, with column temperature being a key factor in separation efficiency. researchgate.net

Table 1: Key Parameters in HPLC Analysis of Pharmaceutical Compounds

| Parameter | Description | Significance in this compound Analysis |

| Stationary Phase | The solid adsorbent material packed in the column. Typically silica-based for reversed-phase chromatography. | The choice of stationary phase chemistry (e.g., C18) influences the retention and separation of this compound from its impurities. |

| Mobile Phase | The solvent or solvent mixture that carries the sample through the column. | The composition and pH of the mobile phase are critical for controlling the retention time and resolution of this compound. |

| Detector | The component that measures the analyte as it elutes from the column. UV detectors are common. | A UV detector set at an appropriate wavelength allows for the sensitive detection and quantification of this compound. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Affects analysis time and separation efficiency. |

| Column Temperature | The temperature of the HPLC column during analysis. | Can significantly impact the viscosity of the mobile phase and the kinetics of separation, thereby affecting retention times and peak shapes. researchgate.net |

This table provides a general overview of HPLC parameters and their relevance to the analysis of pharmaceutical compounds like this compound.

Nano-Liquid Chromatography and Capillary Electrophoresis for Enantiomeric Separation

This compound is a chiral compound, existing as two enantiomers (mirror-image isomers) which may exhibit different pharmacological effects. Therefore, the separation of these enantiomers is crucial. Nano-liquid chromatography (nano-LC) and capillary electrophoresis (CE) are powerful techniques for achieving this enantiomeric separation. researchgate.netnih.govscience.gov

Nano-LC, a miniaturized form of HPLC, offers advantages such as reduced consumption of mobile phase and sample volume. researchgate.netscience.gov The enantiomeric separation of several profens, including this compound, has been successfully achieved using nano-LC with chiral selectors, such as methylated-beta-cyclodextrin, added to the mobile phase. nih.gov The type of stationary phase and the composition of the mobile phase, including the concentration of the chiral selector and the pH, are critical factors influencing the resolution of the enantiomers. nih.gov

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. nih.gov For chiral separations, a chiral selector is added to the background electrolyte. researchgate.netnih.gov Various cyclodextrins and their derivatives have been widely used as chiral selectors for the enantiomeric resolution of numerous drugs, including arylpropionic acids like this compound. researchgate.netcnr.itmdpi.com The choice of the chiral selector, its concentration, the buffer pH, and the temperature are all important parameters that need to be optimized for successful separation. researchgate.netmdpi.com

Table 2: Comparison of Nano-LC and Capillary Electrophoresis for Enantiomeric Separation of Profens

| Feature | Nano-Liquid Chromatography (Nano-LC) | Capillary Electrophoresis (CE) |

| Principle | Differential partitioning between a stationary and a mobile phase. nih.gov | Differential migration of charged species in an electric field. nih.gov |

| Chiral Selector | Added to the mobile phase or bonded to the stationary phase. researchgate.netnih.gov | Added to the background electrolyte. researchgate.netnih.gov |

| Advantages | Low consumption of mobile phase and sample. researchgate.net | High efficiency, speed, and versatility. nih.gov |

| Key Parameters | Mobile phase composition, stationary phase type, chiral selector concentration, pH. nih.gov | Chiral selector type and concentration, buffer pH, applied voltage, temperature. researchgate.net |

| Application to this compound | Demonstrated separation of this compound enantiomers using methylated-beta-cyclodextrin. nih.gov | Successfully used for the enantiomeric separation of several arylpropionic acids, a class that includes this compound. researchgate.netcnr.it |

This table summarizes and compares the key aspects of Nano-LC and CE as applied to the enantiomeric separation of profens.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of metabolites in biological samples. nih.govwikipedia.orgnih.gov This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org In GC, volatile compounds are separated as they travel through a column. wikipedia.org To make non-volatile metabolites like this compound suitable for GC analysis, they often need to be chemically modified through a process called derivatization. mdpi.com

Following separation by GC, the metabolites enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound. wikipedia.org This "fingerprint" allows for the identification of known metabolites by comparing the obtained spectra with library databases, and can also help in the structural elucidation of unknown metabolites. nih.govnih.gov GC-MS has been successfully applied to study the metabolic profiles in various biological matrices, identifying changes in metabolite levels associated with different physiological or pathological states. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural analysis of this compound, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical tool for determining the structure of organic molecules. libretexts.orgmdpi.commdpi.com It is based on the magnetic properties of atomic nuclei. libretexts.org When placed in a strong magnetic field, certain nuclei absorb radiofrequency waves at specific frequencies, providing information about their chemical environment. libretexts.org

Table 3: Application of NMR Spectroscopy for the Structural Elucidation of an Organic Molecule

| NMR Technique | Information Provided | Relevance to this compound Structure |

| ¹H NMR | Provides information about the number, type, and connectivity of hydrogen atoms. oxinst.com | Confirms the presence and arrangement of protons in the fluorene (B118485) ring, the propionic acid side chain, and the cyclopropyl (B3062369) group. |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. oxinst.com | Identifies the different carbon environments, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic and aliphatic parts of the molecule. |

| 2D NMR (e.g., COSY, HSQC) | Shows correlations between protons (COSY) or between protons and carbons (HSQC), revealing bonding relationships. libretexts.org | Establishes the connectivity between different parts of the this compound molecule, confirming the overall structure. |

This table illustrates how different NMR techniques contribute to the complete structural determination of an organic molecule like this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of a compound and analyzing its fragmentation pattern, which aids in structural elucidation. basicmedicalkey.commsu.edu In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. basicmedicalkey.commsu.edu The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. msu.edu

The energy used in the ionization process can cause the molecular ion to break apart into smaller fragment ions. basicmedicalkey.comwikipedia.org The pattern of these fragments is characteristic of the molecule's structure. wikipedia.orgdocbrown.info By analyzing this fragmentation pattern, chemists can deduce the structure of the original molecule. wikipedia.org Different ionization techniques, such as electrospray ionization (ESI), can be used, which is a "soft" ionization method that often leaves the molecular ion intact. basicmedicalkey.com When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying individual components. nih.govnih.gov

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques used for the structural elucidation and quantification of pharmaceutical compounds like this compound. arxiv.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule. nih.gov It works by passing infrared radiation through a sample and measuring the absorption at different wavelengths. The resulting spectrum is a unique molecular fingerprint, showing peaks that correspond to the vibrational frequencies of specific chemical bonds. For this compound (α-methyl-9H-fluorene-2-acetic acid), FT-IR analysis can confirm the presence of its key functional groups. caymanchem.com The energies involved are sufficient to excite molecular vibrations to higher energy levels. The technique is a cornerstone for the chemical identification and quality control of pharmaceutical preparations. arxiv.orgnih.gov

The expected characteristic absorption bands for this compound in an FT-IR spectrum would include those for the carboxylic acid group (both the carbonyl C=O stretch and the hydroxyl O-H stretch) and the aromatic fluorene ring system (C-H and C=C stretching).

Interactive Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=C (Aromatic) | Stretching | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. libretexts.orgwikipedia.org This technique is particularly useful for analyzing molecules containing chromophores—light-absorbing groups. msu.edu In organic molecules, UV-Vis absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals, with common transitions being π–π* and n–π*. wikipedia.orgmsu.edu The highly conjugated fluorene ring system in this compound acts as a strong chromophore, making it well-suited for UV-Vis analysis. caymanchem.com

The Beer-Lambert law forms the basis for quantitative analysis, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the sample. libretexts.orgwikipedia.org This relationship allows for the precise determination of this compound concentration in a solution. The analysis involves dissolving the sample in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and measuring its absorbance spectrum, typically in the 200-400 nm range. caymanchem.comthermofisher.com

Interactive Table: UV-Vis Spectroscopic Properties of Aromatic Systems like this compound

| Feature | Description | Relevance to this compound |

| Chromophore | The part of a molecule responsible for its color by absorbing light. | The conjugated π-electron system of the fluorene moiety. msu.edu |